

# Physicochemical Properties of 4-Chloro-3,5-dinitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chloro-3,5-dinitrobenzoic acid

Cat. No.: B091040

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## Introduction

**4-Chloro-3,5-dinitrobenzoic acid** (CDNBA) is a nitrated aromatic carboxylic acid with the chemical formula  $C_7H_3ClN_2O_6$ . It presents as a light yellow to yellow crystalline powder.<sup>[1][2]</sup> This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and agrochemicals.<sup>[3]</sup> Its reactivity is characterized by the presence of the carboxylic acid group and the electron-withdrawing nitro groups on the aromatic ring, which also influence its physical and chemical properties. Understanding these properties is fundamental for its application in chemical synthesis, reaction kinetics, and for assessing its toxicological and environmental impact.<sup>[4][5]</sup>

## Core Physicochemical Properties

The key physicochemical properties of **4-chloro-3,5-dinitrobenzoic acid** are summarized in the table below, providing a consolidated reference for laboratory and development work.

Property	Value	Source(s)
IUPAC Name	4-chloro-3,5-dinitrobenzoic acid	[6]
CAS Number	118-97-8	[1][7]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>6</sub>	[1][3][7]
Molecular Weight	246.56 g/mol	[1][3][6][7][8]
Appearance	Light yellow to yellow crystalline powder	[1][2][3][6]
Melting Point	159-162 °C	[1][7]
Boiling Point	315 °C (literature value)	[3]
Acid Dissociation Constant (pKa)	Approximately 2.63 - 2.65	Calculated from Ka values[4] [5]
Solubility	Limited solubility in water (~2.5 g/L at 25 °C). Soluble in organic solvents such as ethanol and acetone.	[2]
Enthalpy of Solution in Water	23.2 ± 2.5 kJ/mol	[4][5]

## Spectral Data Summary

Spectrum Type	Key Features and Peaks	Source(s)
$^1\text{H}$ NMR	The spectrum is expected to show a singlet for the two equivalent aromatic protons.	<a href="#">[9]</a> <a href="#">[10]</a>
$^{13}\text{C}$ NMR	The spectrum will display distinct peaks for the carboxyl carbon, the carbon bearing the chlorine atom, the carbons with nitro groups, and the carbons with hydrogen atoms.	<a href="#">[11]</a>
Infrared (IR) Spectroscopy	Characteristic peaks include those for O-H stretching of the carboxylic acid, C=O stretching, C=C stretching of the aromatic ring, and N-O stretching of the nitro groups.	<a href="#">[9]</a>
Mass Spectrometry (MS)	The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.	<a href="#">[9]</a>

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **4-chloro-3,5-dinitrobenzoic acid** are outlined below. These protocols are based on standard laboratory practices.

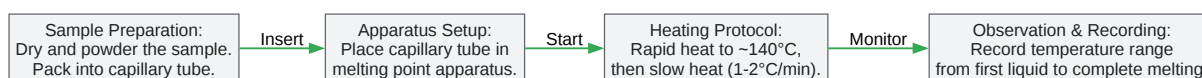
### Melting Point Determination

The melting point is determined using the capillary method with a calibrated melting point apparatus.[\[12\]](#)

Methodology:

- **Sample Preparation:** A small amount of dry, crystalline **4-chloro-3,5-dinitrobenzoic acid** is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed into the heating block of the melting point apparatus.
- **Heating and Observation:** The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 140 °C). The heating rate is then reduced to 1-2 °C per minute.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Diagram: Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of a solid compound.

## Acid Dissociation Constant (pKa) Determination

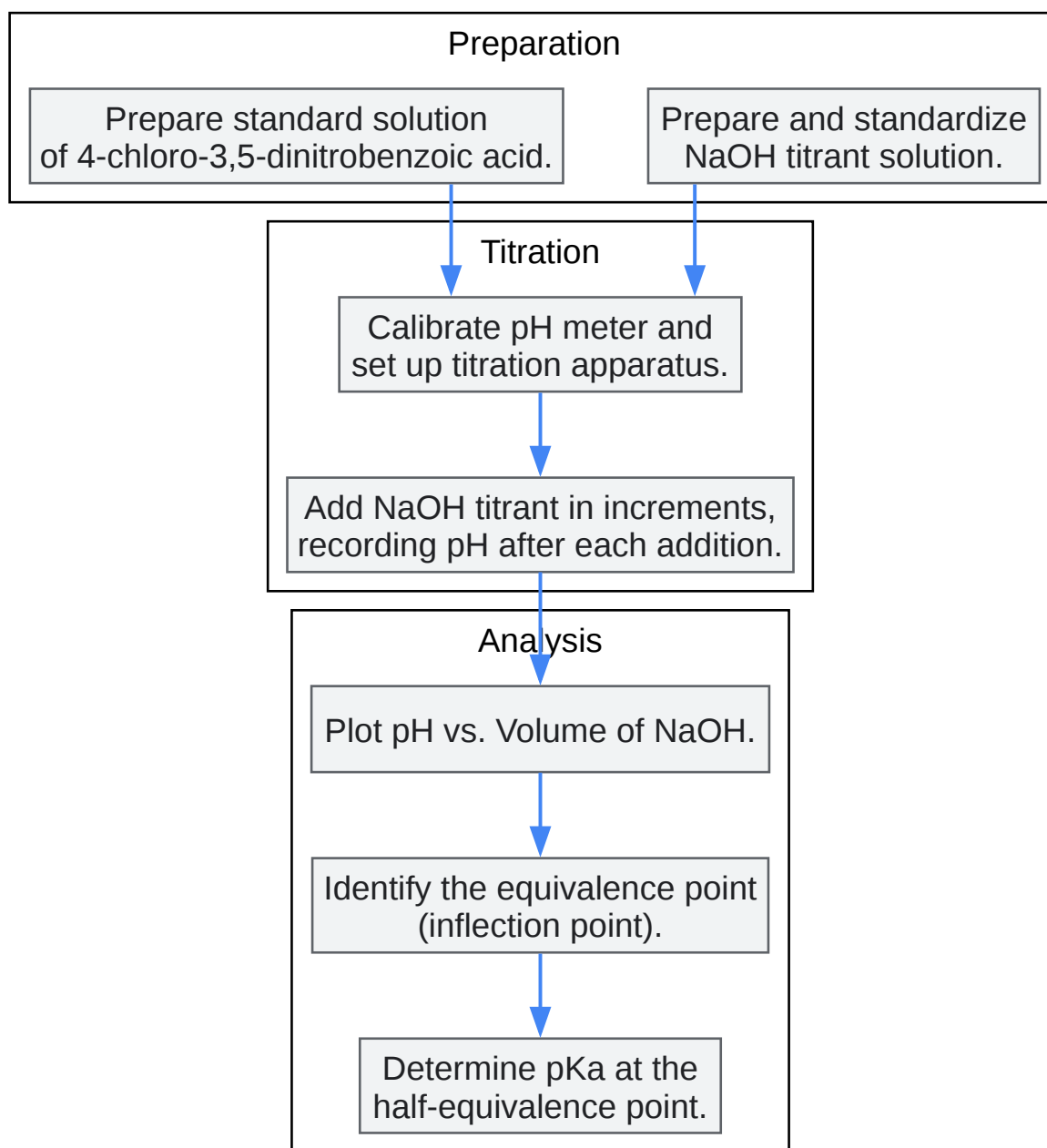
The pKa value is determined by potentiometric titration of a solution of **4-chloro-3,5-dinitrobenzoic acid** with a standardized strong base.

Methodology:

- **Solution Preparation:** A precise mass of **4-chloro-3,5-dinitrobenzoic acid** is dissolved in a suitable solvent (e.g., a water-ethanol mixture due to its limited water solubility) to create a solution of known concentration (e.g., 0.01 M).

- **Titration Setup:** The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A burette is filled with a standardized solution of a strong base, such as 0.1 M sodium hydroxide.
- **Titration Procedure:** The titrant (NaOH solution) is added in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
- **Data Analysis:** A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is determined from the point of inflection of the curve. The pKa is equal to the pH at the half-equivalence point.

Diagram: Workflow for pKa Determination via Potentiometric Titration



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Caption: Workflow for determining the pKa of a weak acid.

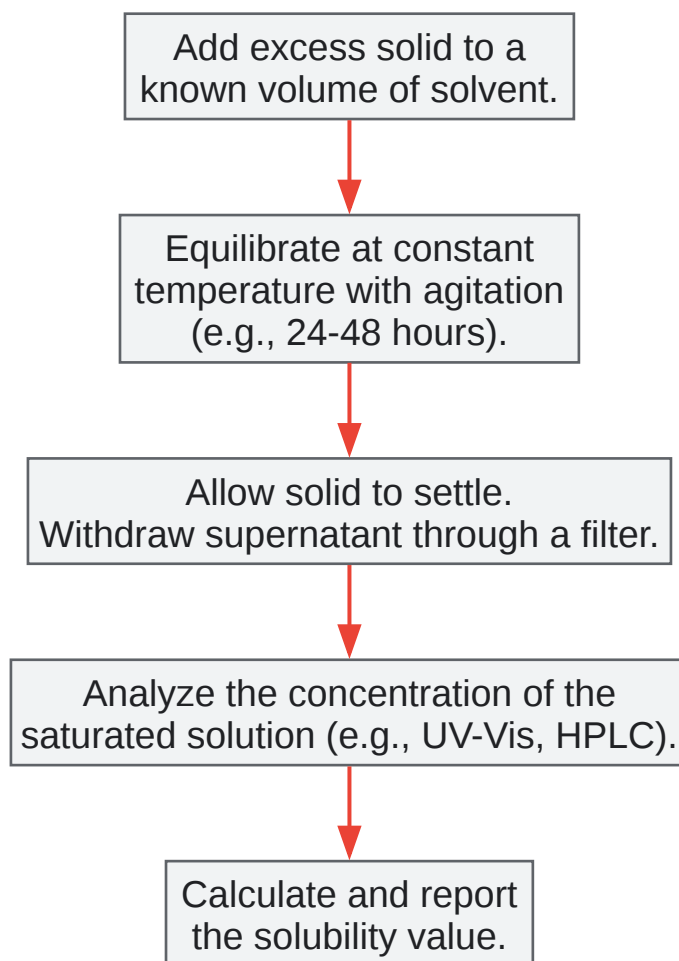
## Solubility Determination

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

#### Methodology:

- **Sample Preparation:** An excess amount of solid **4-chloro-3,5-dinitrobenzoic acid** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask. The excess solid ensures that a saturated solution is formed.
- **Equilibration:** The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- **Sample Separation:** After equilibration, the mixture is allowed to stand to let the undissolved solid settle. A sample of the supernatant is carefully withdrawn using a filtered syringe to prevent any solid particles from being collected.
- **Concentration Analysis:** The concentration of **4-chloro-3,5-dinitrobenzoic acid** in the filtered saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing against a calibration curve of known concentrations. The solubility is then expressed in units such as g/L or mol/L.

Diagram: Workflow for Solubility Determination (Shake-Flask Method)



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Caption: Workflow for determining the solubility of a compound.

## Conclusion

The physicochemical properties of **4-chloro-3,5-dinitrobenzoic acid**, particularly its melting point, pKa, and solubility, are critical parameters for its effective use in research and development. The experimental protocols provided herein offer standardized approaches to verify these properties. A thorough understanding of this data is essential for optimizing reaction conditions, developing formulations, and conducting toxicological assessments.

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